2,2-Dichloro-1-(3,4-dimethylphenyl)ethan-1-one
CAS No.: 109300-45-0
Cat. No.: VC20752800
Molecular Formula: C10H10Cl2O
Molecular Weight: 217.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 109300-45-0 |
---|---|
Molecular Formula | C10H10Cl2O |
Molecular Weight | 217.09 g/mol |
IUPAC Name | 2,2-dichloro-1-(3,4-dimethylphenyl)ethanone |
Standard InChI | InChI=1S/C10H10Cl2O/c1-6-3-4-8(5-7(6)2)9(13)10(11)12/h3-5,10H,1-2H3 |
Standard InChI Key | MDHLPKNCNRRECR-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C(=O)C(Cl)Cl)C |
Canonical SMILES | CC1=C(C=C(C=C1)C(=O)C(Cl)Cl)C |
Introduction
Chemical Structure and Properties
Structural Features
2,2-Dichloro-1-(3,4-dimethylphenyl)ethan-1-one contains several key structural components:
-
A ketone functional group (C=O)
-
A dichloromethyl group (CHCl₂)
-
A 3,4-dimethylphenyl ring
The molecular formula is C₁₀H₁₀Cl₂O, placing it in the category of halogenated aromatic ketones. The presence of two methyl groups at the 3 and 4 positions of the phenyl ring distinguishes it from other similar compounds such as the 2,5-dichloro-3,6-dimethylphenyl derivative mentioned in the literature.
Spectroscopic Properties
The compound would exhibit characteristic spectroscopic features:
-
¹H-NMR: Would show signals for aromatic protons (6.7-7.5 ppm), methyl groups (2.1-2.4 ppm), and the acidic proton of the dichloromethyl group (5.8-6.2 ppm)
-
¹³C-NMR: Would display signals for carbonyl carbon (~190 ppm), aromatic carbons (120-140 ppm), dichloromethyl carbon (~65-70 ppm), and methyl carbons (~20 ppm)
-
IR Spectroscopy: Would show strong carbonyl absorption (1680-1710 cm⁻¹), aromatiC-H stretching (~3030 cm⁻¹), and C-Cl stretching (600-800 cm⁻¹)
Synthesis Methods
Direct Chlorination of Acetophenone Derivatives
One potential synthesis route for 2,2-Dichloro-1-(3,4-dimethylphenyl)ethan-1-one would involve the alpha-chlorination of 1-(3,4-dimethylphenyl)ethan-1-one (3,4-dimethylacetophenone):
-
Starting with 3,4-dimethylacetophenone
-
Treatment with chlorinating agents such as N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or molecular chlorine (Cl₂)
-
Using appropriate catalysts such as acetic acid or Lewis acids
This approach generally offers good yields and selectivity when properly controlled.
Alternative Synthetic Approaches
Alternative methods that might be employed include:
-
Friedel-Crafts acylation of 1,2-dimethylbenzene with 2,2-dichloroacetyl chloride
-
Oxidation of 2,2-dichloro-1-(3,4-dimethylphenyl)ethanol
-
Transition metal-catalyzed coupling reactions between 3,4-dimethylphenyl precursors and dichloroacetyl units
These methods would need to be optimized for yield, purity, and scale-up potential.
Analytical Characterization
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be effective techniques for analyzing 2,2-Dichloro-1-(3,4-dimethylphenyl)ethan-1-one. Based on related compounds:
Analytical Method | Expected Parameters | Detection Technique |
---|---|---|
HPLC | C18 reverse phase column, MeOH/water gradient | UV detection at 254-280 nm |
GC | DB-5 or similar column, temperature program from 80-250°C | Flame ionization or mass spectrometry |
TLC | Silica gel, hexane/ethyl acetate (4:1) | UV visualization |
Spectroscopic Identification
Definitive identification would require multiple spectroscopic techniques:
-
Mass Spectrometry (MS): Would show a molecular ion peak consistent with the formula C₁₀H₁₀Cl₂O (m/z ≈ 217) with a characteristic isotope pattern due to the two chlorine atoms
-
NMR Spectroscopy: As mentioned in section 2.3, would provide structural confirmation
-
X-ray Crystallography: Would provide absolute structural confirmation if high-quality crystals could be obtained
Chemical Reactivity
Reactions at the Carbonyl Group
The carbonyl group in 2,2-Dichloro-1-(3,4-dimethylphenyl)ethan-1-one would exhibit typical ketone reactivity, including:
-
Nucleophilic addition reactions with hydride sources, Grignard reagents, and other nucleophiles
-
Reduction to the corresponding alcohol
-
Condensation reactions with amines to form imines
-
Wittig and related reactions to form alkenes
Reactions Involving the Dichloromethyl Group
The dichloromethyl moiety represents a reactive site for:
-
Nucleophilic substitution reactions to introduce diverse functional groups
-
Elimination reactions to form α-chloroenones
-
Reductive dehalogenation to produce the monochloro or deschloro derivatives
-
Base-promoted reactions leading to carbon-carbon bond formation
Reactivity of the Aromatic Ring
The 3,4-dimethylphenyl portion would participate in:
-
Electrophilic aromatic substitution reactions, directed by the electron-donating methyl groups
-
Oxidation of the methyl groups to carboxylic acids under appropriate conditions
-
Potential halogenation of the aromatic ring
Research Gaps and Future Directions
Synthesis Optimization
Further research is needed to:
-
Establish optimal synthetic routes with high yields and purity
-
Develop green chemistry approaches to minimize environmental impact
-
Scale-up production methods for potential industrial applications
Structure-Activity Relationship Studies
Comprehensive studies comparing 2,2-Dichloro-1-(3,4-dimethylphenyl)ethan-1-one with related compounds would:
-
Illuminate the impact of chlorine substitution pattern on reactivity
-
Clarify the influence of methyl group positions on physicochemical properties
-
Establish correlations between structural features and potential applications
Expanded Application Testing
Additional research could explore:
-
Biological activity screening for pharmaceutical applications
-
Evaluation as a building block for functional materials
-
Assessment of catalytic applications in organic transformations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume